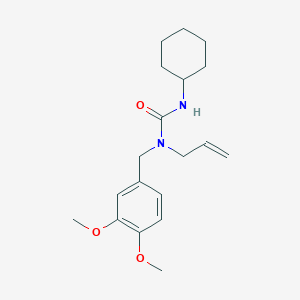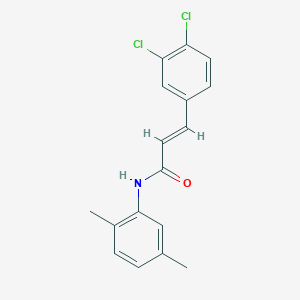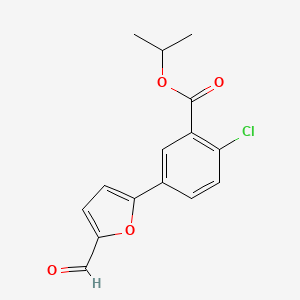![molecular formula C15H15ClN2O3S B5710483 N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CGP-7930, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a selective antagonist of the GABA~B~ receptor, which is a metabotropic receptor that is widely distributed in the central nervous system. The GABA~B~ receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and its activation has been shown to produce anxiolytic and antidepressant effects. By blocking the GABA~B~ receptor, N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may produce similar effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to produce a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, reducing drug-seeking behavior in addiction models, and altering the release of neurotransmitters such as dopamine and serotonin. These effects suggest that N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may have a broad range of potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide for lab experiments is its selectivity for the GABA~B~ receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low potency, which may require higher concentrations to produce significant effects. Additionally, N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective GABA~B~ receptor antagonists, which may have greater therapeutic potential. Another area of interest is the use of N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in combination with other drugs, such as antidepressants or anxiolytics, to enhance their therapeutic effects. Finally, further research is needed to better understand the mechanisms underlying the effects of N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, particularly its effects on neurotransmitter release and synaptic plasticity.
Métodos De Síntesis
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized through a multi-step process involving the reaction of 3-chlorobenzenamine with 4-methylbenzenesulfonyl chloride to produce N-(3-chlorophenyl)-4-methylbenzenesulfonamide. This compound is then reacted with glycine to form N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the GABA~B~ receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-5-7-14(8-6-11)22(20,21)17-10-15(19)18-13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUIBASNBJFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)


![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)

![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)